2,2,3,3-Tetradeuteriobutane-1,4-diamine;dihydrochloride (Putrescine-d4 dihydrochloride) is a valuable tool in scientific research due to its application as an isotope-labeled internal standard. Internal standards are compounds added to a sample before analysis to ensure the accuracy and reproducibility of the measurement technique. Putrescine-d4 dihydrochloride functions as an internal standard for putrescine (1,4-butanediamine), a naturally occurring polyamine found in biological systems [].
Because Putrescine-d4 dihydrochloride contains four deuterium atoms replacing hydrogen atoms in the central carbons of the butane chain, it has a slightly higher molecular weight compared to putrescine. This difference in mass allows scientists to distinguish the analyte (putrescine) from the internal standard during instrumental analysis techniques like gas chromatography-mass spectrometry (GC-MS) []. By comparing the signal intensity of the analyte peak with the signal intensity of the internal standard peak, researchers can account for variations that might occur during sample preparation or analysis, leading to more reliable quantification of putrescine in the sample.
Putrescine is involved in various biological processes, and researchers are interested in understanding its role in health and disease. Putrescine-d4 dihydrochloride is employed as an internal standard in studies investigating polyamine metabolism, particularly putrescine levels in cells, tissues, or biological fluids []. By precisely measuring putrescine levels, scientists can gain insights into various physiological or pathological conditions. For instance, putrescine levels might be altered in certain cancers, and Putrescine-d4 dihydrochloride can aid in studies exploring putrescine as a potential biomarker for cancer diagnosis or prognosis [].
1,4-Butane-2,2,3,3-D4-diamine 2hcl is a deuterated derivative of butane-1,4-diamine, distinguished by the replacement of specific hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily utilized in various scientific research domains, including chemistry, biology, and pharmacology. Its unique isotopic labeling allows for enhanced tracking in metabolic studies and reaction mechanisms due to the distinct physical properties conferred by deuterium substitution .
The molecular formula for 1,4-Butane-2,2,3,3-D4-diamine 2hcl is C₄H₁₃ClN₂, with a molecular weight of 124.61 g/mol. It typically appears as a white to off-white solid and is slightly soluble in water and methanol. The compound has a melting point of approximately 280 °C .
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminium hydride. The reactions typically require controlled temperatures and inert atmospheres to minimize side reactions.
As a deuterated form of putrescine (1,4-diaminobutane), 1,4-Butane-2,2,3,3-D4-diamine 2hcl may exhibit similar biological activities to its non-deuterated counterpart. Putrescine plays a role as an endogenous metabolite in various biochemical pathways and is recognized as an indicator of stress in plants. The substitution of hydrogen with deuterium can influence the pharmacokinetics of the compound, potentially altering its interactions within biological systems .
The synthesis of 1,4-Butane-2,2,3,3-D4-diamine 2hcl generally involves the following steps:
The applications of 1,4-Butane-2,2,3,3-D4-diamine 2hcl are diverse:
Studies involving 1,4-Butane-2,2,3,3-D4-diamine 2hcl focus on its interactions within biological systems and its behavior in various chemical environments. The presence of deuterium can affect reaction rates and pathways compared to non-deuterated forms. Investigating these interactions enhances our understanding of metabolic processes and the role of isotopes in biological systems .
Compound Name | Description |
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1,4-Butane-2,2,3,3-D4-diamine | Deuterated form with similar applications in research. |
2,3-Butanediamine | Non-deuterated analogue used in similar research applications. |
1,4-Diaminobutane | Common diamine used in polymer synthesis and other compounds. |
The uniqueness of 1,4-Butane-2,2,3,3-D4-diamine 2hcl lies in its deuterium content which enhances stability and resistance to metabolic processes. This characteristic makes it particularly valuable for long-term tracing studies and provides insight into reaction mechanisms that are not observable with non-deuterated compounds .
Irritant